2-hydroxy-5-({[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid
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Overview
Description
2-Hydroxy-5-({[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone ring, a benzoic acid moiety, and a methoxybenzylidene group, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-({[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid typically involves multiple steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a thioamide with an α-halo acid under basic conditions.
Aldol Condensation: The methoxybenzylidene group is introduced via an aldol condensation reaction between an aldehyde and the thiazolidinone derivative.
Acylation: The acylation of the thiazolidinone derivative with 2-hydroxy-5-aminobenzoic acid is performed using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the methoxybenzylidene group.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.
Antimicrobial Activity: Exhibits antimicrobial properties against various pathogens.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases like cancer and infections.
Industry
Dye Synthesis: Used in the production of dyes and pigments.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: Binds to the active site of enzymes, blocking their activity.
Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in cells, leading to cell death.
DNA Intercalation: Intercalates into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-({[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid
- 2-Hydroxy-5-({[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid
Uniqueness
- Structural Features : The presence of the methoxy group and the specific configuration of the thiazolidinone ring make it unique.
- Reactivity : Exhibits distinct reactivity patterns compared to similar compounds, particularly in oxidation and substitution reactions.
- Applications : Broader range of applications in various fields due to its unique chemical properties.
Properties
Molecular Formula |
C20H16N2O6S2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-hydroxy-5-[[2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C20H16N2O6S2/c1-28-13-5-2-11(3-6-13)8-16-18(25)22(20(29)30-16)10-17(24)21-12-4-7-15(23)14(9-12)19(26)27/h2-9,23H,10H2,1H3,(H,21,24)(H,26,27)/b16-8- |
InChI Key |
BIQSIIFMCJPLJU-PXNMLYILSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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